1-Cbz-4-Piperidone
Overview
Description
Synthesis Analysis
The synthesis of 1-benzyl-4-piperidone involves processes like addition, Dieckmann condensation, and hydrolytic decarboxylation. Optimized conditions for this synthesis have led to improvements in yield, cost, and safety compared to existing literature (Huang, 2008). Another synthesis approach of a related compound, N-(β-naphthylethyl)-4-piperidone, uses 2-naphthylacetic acid and 4-piperidone monohydrate hydrochloride through reduction, substitution, condensation, and hydrolysis (Shen, 2011).
Molecular Structure Analysis
The molecular structure of 1-Cbz-4-Piperidone derivatives has been explored using various spectroscopic techniques. For instance, the conformation of the piperidone ring in certain amino acid derivatives has been studied using 1H NMR (Kemp & Mcnamara, 1982).
Chemical Reactions and Properties
Chemical reactions involving 1-Cbz-4-Piperidone include the use of organozinc reagents in rhodium-catalyzed asymmetric 1,4-addition reactions for synthesizing 2-aryl-4-piperidones (Shintani et al., 2004). Moreover, 4-Piperidone and its alkyl derivatives can react with aromatic hydrocarbons to form linear polymers, and self-polymerization yields hyperbranched polymers (Cruz et al., 2009).
Physical Properties Analysis
The physical properties of 1-Cbz-4-Piperidone derivatives, such as their conformation and stability, have been extensively studied. For instance, the conformation of 3-amino-2-piperidone-6-carboxylic acid derivatives in peptides has been analyzed using 1H NMR, suggesting a chair conformation with specific functional group orientations (Kemp & Mcnamara, 1982).
Chemical Properties Analysis
The chemical properties of 1-Cbz-4-Piperidone have been elucidated through various studies. For example, the enantioselective synthesis of mono-protected N1-Cbz piperazic acid building blocks has been reported, offering insights into the synthesis of nonproteinogenic amino acids with specific protecting groups (Papadaki et al., 2020).
Scientific Research Applications
Stabilization of Polypeptide Structures : It stabilizes secondary structures of polypeptides containing 3-amino-2-piperidone-6-carboxylic acid (ACP), a key aspect in peptide research (Kemp & Mcnamara, 1982).
Synthesis of Biologically Active Compounds : This compound shows potential in the synthesis of new biologically active substances like analgesics, local anesthetics, and antiarrhythmogens (Yu et al., 2002).
Treatment of Various Diseases : Derivatives of 1-Cbz-4-Piperidone are potent inverse agonists of hCB1, exhibiting exceptional selectivity and potential for treating various diseases (Amato et al., 2019).
Drug Development : Its synthesis was developed for large-scale preparation as a p38 MAP kinase inhibitor, supporting drug development programs (Chung et al., 2006).
Tumor-Selective Cytotoxins : A novel class of compounds derived from 1-Cbz-4-Piperidone has been identified as potent tumor-selective cytotoxins, displaying significant growth inhibitory potency against human colon cancer cells (Karki et al., 2016).
Antitumor Activity and Fluorescent Agent : It has potential as an antitumor agent and could be used as a fluorescent antitumor agent (Sun et al., 2016).
Impact on Liver Metabolism : Long-term cotreatment with CBZ and piperine can lead to reduced systemic and brain exposure of CBZ, affecting liver metabolism (Ren et al., 2019).
Pediatric Psychiatry : Carbamazepine (CBZ), a related compound, is used in pediatric psychiatry, but its specific indications for use in pediatric populations need more study within well-controlled clinical trials (Evans et al., 1987).
Environmental Concerns : Carbamazepine ozonation byproducts can cause embryotoxic responses in zebrafish embryos, raising environmental concerns (Pohl et al., 2020).
Alzheimer's Disease Treatment : 2-piperidone derivatives can inhibit Aβ2 self-aggregation and prevent neuronal cell death in Alzheimer's disease (Li et al., 2016).
Multi-Drug Resistance Reverting Properties : 3,5-bis(benzylidene)4-piperidones show marked growth inhibitory properties and are potent multi-drug resistance reverting compounds (Das et al., 2009).
Intravenous Drug Delivery : A study developed a nanoemulsion for intravenous delivery of CBZ, demonstrating significant drug content and release kinetics (Kelmann et al., 2007).
Impacts on Marine Life : Carbamazepine exposure in clams impairs health status and induces oxidative stress, with varying sensitivity among species (Almeida et al., 2014).
Effects on Chick Embryonic Development : Environmental levels of carbamazepine impair early stages of chick embryonic development, affecting gastrulation and other critical processes (Kohl et al., 2019).
Genetic Susceptibility to Drug-Induced Reactions : HLA-B*57:01 gene confers genetic susceptibility to carbamazepine-induced Stevens-Johnson syndrome/toxic epidermal necrolysis in Europeans (Mockenhaupt et al., 2019).
Fluorinated Dioxadrol Analogues : These analogues with fluorine substituents show high selectivity against various receptors, demonstrating potential in receptor studies (Banerjee et al., 2010).
Induction of Apoptosis in Cancer Cells : Piperidone compounds selectively induce apoptosis in leukemia/lymphoma cells by activating pro-apoptotic pathways (Contreras et al., 2018).
Carbamazepine Degradation : The electrochemical degradation of carbamazepine using Nb/BDD anodes is highly effective, with significant degradation efficiency and kinetic constant (García-Espinoza et al., 2018).
Alternative Mode of Cell Death in Cancer : CLEFMA, a curcuminoid, induces autophagic cell death in apoptosis-resistant cancers, offering an alternative therapeutic approach (Lagisetty et al., 2010).
Antihypertensive Effects : 3,3,5,5-tetramethyl-4-piperidone, a new compound, shows antihypertensive effects, reducing blood pressure partially through ganglionic blocking (Zhang et al., 2009).
Safety And Hazards
1-Cbz-4-Piperidone is harmful if swallowed and may cause respiratory irritation . It causes serious eye irritation and skin irritation . It is harmful to aquatic life with long-lasting effects . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
benzyl 4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOVOHRDLOYBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349198 | |
Record name | 1-Cbz-4-Piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cbz-4-Piperidone | |
CAS RN |
19099-93-5 | |
Record name | Benzyl 4-oxo-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19099-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cbz-4-Piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 4-oxo-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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